molecular formula C24H20ClN7O3 B2798227 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide CAS No. 1169977-29-0

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2798227
CAS RN: 1169977-29-0
M. Wt: 489.92
InChI Key: XUGOROOXCFFZBV-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has shown promising results in anticancer activity . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids, including this compound, have been designed, synthesized, and evaluated for their anticancer activity in both in vitro and in vivo cancer models . The compound showed promising cytotoxicity against tested cancer cell lines .

Inhibition of Cell Cycle Progression

The compound successfully inhibited cell cycle progression, displaying good apoptosis in A549 cells . This suggests its potential use in therapies aimed at halting the growth of cancer cells.

Induction of Caspase-3 Activation

The compound significantly induced caspase-3 activation . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death, and its activation is a key step in the process of apoptosis. This suggests that the compound could be used to induce apoptosis in cancer cells.

Suppression of NF-κB and IL-6 Activation

The compound suppressed NF-κB and IL-6 activation in immunocytochemistry, qPCR, and western blot analysis . NF-κB and IL-6 are involved in inflammatory and immune responses, and their suppression could have implications for the treatment of diseases involving inflammation and the immune system.

Tumoricidal Effects

The compound prominently displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model . This suggests that the compound could be used in the treatment of lung adenocarcinoma.

Catalyst in Organic Synthesis

Although not directly related to the exact compound, a similar compound, 1-(4-Chlorophenyl)ethanol, is used as a catalyst in organic synthesis . It outperforms the most common catalyst, acetone cyanohydrin, and is more stable under high temperatures . This suggests that the compound could potentially have similar applications in organic synthesis.

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-4-3-5-18(10-14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-8-6-16(25)7-9-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGOROOXCFFZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide

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